molecular formula C6H12Br2O2 B3053461 1,4-Bis(bromomethoxy)butane CAS No. 53970-35-7

1,4-Bis(bromomethoxy)butane

Cat. No.: B3053461
CAS No.: 53970-35-7
M. Wt: 275.97 g/mol
InChI Key: LHTXHHKJVUNIOQ-UHFFFAOYSA-N
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Description

1,4-Bis(bromomethoxy)butane is an organic compound with the molecular formula C6H12Br2O2 and a molecular weight of 275.97 g/mol . It is a dibromo derivative of butane, featuring two bromomethoxy groups attached to the first and fourth carbon atoms of the butane chain. This compound is primarily used as an intermediate in organic synthesis and has applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Bis(bromomethoxy)butane can be synthesized through the bromination of 1,4-butanediol. The reaction typically involves the use of hydrobromic acid (HBr) and a suitable solvent such as acetic acid. The reaction proceeds under reflux conditions, where the 1,4-butanediol is converted to this compound through the substitution of hydroxyl groups with bromomethoxy groups .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of advanced purification techniques such as distillation and recrystallization further enhances the quality of the compound .

Chemical Reactions Analysis

Types of Reactions

1,4-Bis(bromomethoxy)butane undergoes various chemical reactions, including:

    Nucleophilic Substitution Reactions: The bromomethoxy groups in this compound can be replaced by nucleophiles such as amines, thiols, and alcohols.

    Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form alkenes.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium or potassium salts of the nucleophiles (e.g., sodium thiolate, potassium amide).

    Elimination: Strong bases such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are used to promote elimination reactions.

Major Products Formed

Mechanism of Action

The mechanism of action of 1,4-bis(bromomethoxy)butane involves its ability to undergo nucleophilic substitution reactions. The bromomethoxy groups act as leaving groups, allowing nucleophiles to attack the carbon atoms to which they are attached. . The compound’s reactivity is influenced by the nature of the nucleophile and the reaction conditions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-Bis(bromomethoxy)butane is unique due to the presence of both bromomethoxy groups, which provide versatility in chemical reactions. The compound’s ability to undergo nucleophilic substitution and elimination reactions makes it valuable in various synthetic applications. Additionally, its use in modifying biomolecules and developing new materials highlights its importance in scientific research .

Properties

IUPAC Name

1,4-bis(bromomethoxy)butane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12Br2O2/c7-5-9-3-1-2-4-10-6-8/h1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHTXHHKJVUNIOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCOCBr)COCBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12Br2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80202267
Record name 1,4-Bis(bromomethoxy)butane
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Molecular Weight

275.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53970-35-7
Record name 1,4-Bis(bromomethoxy)butane
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Record name 1,4-Bis(bromomethoxy)butane
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Record name 1,4-Bis(bromomethoxy)butane
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Record name 1,4-bis(bromomethoxy)butane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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